molecular formula C6H14ClNO2 B2534337 Ethyl 3-amino-2-methylpropanoate hydrochloride CAS No. 187886-03-9

Ethyl 3-amino-2-methylpropanoate hydrochloride

Cat. No.: B2534337
CAS No.: 187886-03-9
M. Wt: 167.63
InChI Key: JTJMQKNQRBCBJR-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-methylpropanoate hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.64 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Ethyl 3-amino-2-methylpropanoate hydrochloride can be synthesized through several methods. One common synthetic route involves the esterification of 3-amino-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Ethyl 3-amino-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming new derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield 3-amino-2-methylpropanoic acid, while reduction with sodium borohydride may produce 3-amino-2-methylpropanol .

Scientific Research Applications

Ethyl 3-amino-2-methylpropanoate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical processes .

Comparison with Similar Compounds

Ethyl 3-amino-2-methylpropanoate hydrochloride can be compared with similar compounds such as:

    Mthis compound: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group. It exhibits similar chemical reactivity but may have different physical properties and applications.

    Ethyl 2-amino-2-methylpropanoate hydrochloride: This compound has the amino group at a different position on the carbon chain.

The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 3-amino-2-methylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-9-6(8)5(2)4-7;/h5H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJMQKNQRBCBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187886-03-9
Record name ethyl 3-amino-2-methylpropanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Aminoisobutyric acid (1.00 g, 9.7 mmol) was stirred in DCM under nitrogen and thionyl chloride (1.4 ml, 19.4 mmol) was added at room temperature. The reaction was heated to 50° C. for 2 h. The solvent and any excess thionyl chloride were removed under reduced pressure and the oil obtained was dissolved in ethanol (20 ml) stirring at room temperature for 18 h. The solvent was removed under reduced pressure to give 3-aminoisobutyric acid ethyl ester hydrochloride as a viscous, cloudy oil (1.47 g, 90%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Yield
90%

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